
Krypton--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krypton–platinum (1/1) is a compound formed by the combination of krypton and platinum in a 1:1 ratio. Krypton is a noble gas with the atomic number 36, known for its inertness and lack of reactivity under standard conditions . Platinum, on the other hand, is a transition metal with the atomic number 78, renowned for its catalytic properties and resistance to corrosion
Preparation Methods
The synthesis of krypton–platinum (1/1) involves the reaction of krypton with platinum under specific conditions. One common method is the low-temperature reaction of krypton with platinum fluoride, which results in the formation of the compound . This reaction typically requires an electric discharge or X-rays to initiate the process. Industrial production methods for this compound are still under research, but the laboratory synthesis provides a foundation for scaling up the production.
Chemical Reactions Analysis
Krypton–platinum (1/1) undergoes various chemical reactions, primarily involving oxidation and reduction. The compound can react with fluorine to form krypton difluoride (KrF2), which is a significant reaction in noble gas chemistry . Common reagents used in these reactions include fluorine gas and platinum fluoride. The major products formed from these reactions are typically fluorides of krypton and platinum.
Scientific Research Applications
Krypton–platinum (1/1) has several scientific research applications. In chemistry, it is used to study the reactivity of noble gases and their compounds . In biology and medicine, the compound’s unique properties are being explored for potential therapeutic applications, including targeted drug delivery and imaging . In industry, krypton–platinum (1/1) is being investigated for its catalytic properties, particularly in fuel cells and other energy-related applications .
Mechanism of Action
The mechanism of action of krypton–platinum (1/1) involves its interaction with molecular targets through oxidation and reduction reactions. The platinum component of the compound plays a crucial role in catalyzing these reactions, while the krypton component provides stability and inertness . The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Krypton–platinum (1/1) can be compared with other noble gas-platinum compounds, such as xenon–platinum and argon–platinum compounds . Unlike xenon, which forms more stable compounds, krypton–platinum (1/1) is less stable and more reactive . This reactivity makes it unique and valuable for specific applications where a higher degree of reactivity is required. Similar compounds include krypton difluoride (KrF2) and xenon difluoride (XeF2), which also involve noble gases and exhibit unique chemical properties .
Properties
CAS No. |
875334-88-6 |
|---|---|
Molecular Formula |
KrPt |
Molecular Weight |
278.88 g/mol |
IUPAC Name |
krypton;platinum |
InChI |
InChI=1S/Kr.Pt |
InChI Key |
ONCZOGNAUFVTIA-UHFFFAOYSA-N |
Canonical SMILES |
[Kr].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



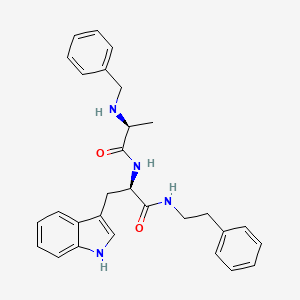
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)

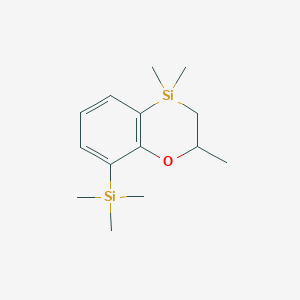
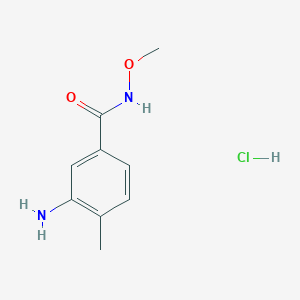
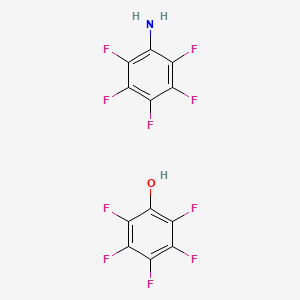
![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
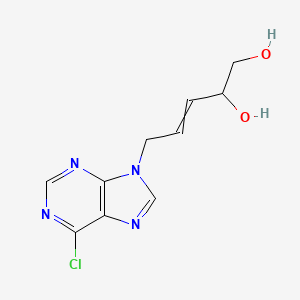
![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)
![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
